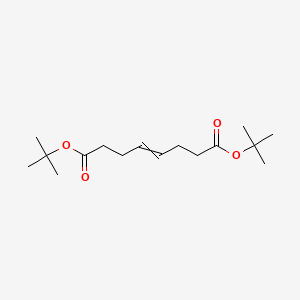

Di-tert-butyl oct-4-enedioate

説明

Di-tert-butyl oct-4-enedioate (synonym: (E)-di-tert-butyl oct-4-enedioate) is a synthetic organic compound primarily recognized as an impurity in the production of Mivacurium Chloride, a neuromuscular blocking agent . Its molecular formula is C₁₆H₂₈O₄, with a molecular weight of 284.39 g/mol. Structurally, it features two tert-butyl ester groups attached to an unsaturated eight-carbon chain with a double bond at the 4th position (oct-4-ene).

特性

CAS番号 |

64494-25-3 |

|---|---|

分子式 |

C16H28O4 |

分子量 |

284.39 g/mol |

IUPAC名 |

ditert-butyl oct-4-enedioate |

InChI |

InChI=1S/C16H28O4/c1-15(2,3)19-13(17)11-9-7-8-10-12-14(18)20-16(4,5)6/h7-8H,9-12H2,1-6H3 |

InChIキー |

LVVGSTWYKKIANM-UHFFFAOYSA-N |

正規SMILES |

CC(C)(C)OC(=O)CCC=CCCC(=O)OC(C)(C)C |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

Di-tert-butyl oct-4-enedioate can be synthesized through a multi-step process. One common method involves the reaction of diisopropylamine with n-butyllithium in dry tetrahydrofuran (THF) at low temperatures, followed by the addition of tert-butyl acetate . The reaction mixture is then treated with 1,4-dibromobut-2-ene, resulting in the formation of the desired diester . The crude product is purified using flash column chromatography to obtain di-tert-butyl oct-4-enedioate as colorless needles .

Industrial Production Methods

While specific industrial production methods for di-tert-butyl oct-4-enedioate are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound.

化学反応の分析

Types of Reactions

Di-tert-butyl oct-4-enedioate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form epoxides and diols.

Reduction: Reduction reactions can convert the double bond into single bonds, leading to saturated derivatives.

Substitution: The ester groups can participate in nucleophilic substitution reactions, resulting in the formation of different ester derivatives.

Common Reagents and Conditions

Oxidation: m-Chloroperbenzoic acid (m-CPBA) is commonly used for epoxidation reactions.

Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst can reduce the double bond.

Substitution: Nucleophiles such as alcohols and amines can react with the ester groups under basic conditions.

Major Products Formed

Epoxides: Formed through oxidation reactions.

Diols: Resulting from further oxidation of epoxides.

Saturated Esters: Produced through reduction reactions.

Substituted Esters: Formed via nucleophilic substitution.

科学的研究の応用

Di-tert-butyl oct-4-enedioate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Medicine: Investigated for its potential as a prodrug or a drug delivery agent.

Industry: Utilized in the production of polymers and other materials with specific properties.

作用機序

The mechanism of action of di-tert-butyl oct-4-enedioate involves its reactivity towards various chemical reagents. The double bond in the oct-4-enedioic acid moiety can undergo addition reactions, while the ester groups can participate in hydrolysis and substitution reactions. These reactions are facilitated by the presence of catalysts and specific reaction conditions.

類似化合物との比較

Research Findings and Data Gaps

- Analytical Relevance : As a pharmaceutical impurity, oct-4-enedioate’s detection and quantification are critical for ensuring drug safety, though its pharmacological activity remains unstudied .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。